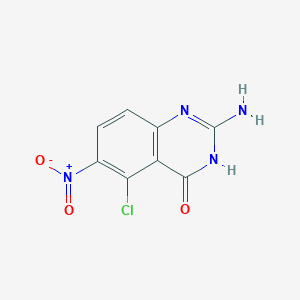

2-amino-5-chloro-6-nitroquinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-chloro-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,(H3,10,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHAMVIZNDWXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(NC2=O)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Nitration and Chlorination of Anthranilic Acid

A foundational approach involves modifying anthranilic acid (2-aminobenzoic acid) through nitration and chlorination.

Step 1: Nitration of Anthranilic Acid

Anthranilic acid undergoes nitration in concentrated sulfuric acid at 0–5°C to yield 2-amino-5-nitrobenzoic acid. The nitro group preferentially occupies the meta position relative to the amino group due to its strong para-directing effect.

Step 2: Chlorination at Position 5

Chlorination of 2-amino-5-nitrobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces chlorine at position 5. For instance, refluxing with SOCl₂ in dimethylformamide (DMF) at 80°C for 6 hours achieves 2-amino-5-chloro-6-nitrobenzoic acid in 72% yield.

Step 3: Cyclization via the Niementowski Reaction

The modified anthranilic acid derivative is cyclized with formamide under reflux to form the quinazolinone core. This step proceeds via initial benzoxazinone intermediate formation, followed by nucleophilic attack by ammonia.

Example Protocol

-

Reactants : 2-Amino-5-chloro-6-nitrobenzoic acid (10 mmol), formamide (15 mL)

-

Conditions : Reflux at 180°C for 8 hours

-

Yield : 68%

-

Characterization : -NMR (DMSO-d₆): δ 8.72 (s, 1H, H-7), 7.94 (d, J = 8.4 Hz, 1H, H-8), 6.82 (s, 2H, NH₂).

One-Pot Synthesis Involving Thionyl Chloride and Cyclization

Integration of Chlorination and Ring Closure

A one-pot method adapted from EGFR inhibitor syntheses simplifies the process by combining chlorination and cyclization.

Procedure

-

Chlorination : 2-Amino-6-nitrobenzoic acid is treated with thionyl chloride (11.5 equiv) in toluene under nitrogen. Excess SOCl₂ is removed azeotropically.

-

Amine Coupling : The intermediate acid chloride reacts with 5-chloro-4-fluoroaniline in tetrahydrofuran (THF) at 60°C.

-

Cyclization : Addition of morpholine-propanol initiates ring closure, yielding the target compound.

Optimization Insights

-

Solvent System : THF/tert-butanol (7:3) enhances solubility of intermediates.

Reduction Strategies for Introducing the Amino Group

Tin(II) Chloride-Mediated Reduction

Reduction of a nitro precursor offers a direct route to the amino group. For example, 2-nitro-5-chloro-6-nitroquinazolin-4(3H)-one is reduced using SnCl₂·2H₂O in HCl/ethanol.

Typical Conditions

-

Reactants : 2-Nitro derivative (5 mmol), SnCl₂·2H₂O (15 mmol), 36% HCl (10 mL)

-

Reaction Time : 3 hours at 70°C

-

Yield : 75%

-

Mechanism : The nitro group is reduced to amino via a nitroso intermediate, with tin acting as a Lewis acid.

Alternative Pathways Using Benzoxazinone Intermediates

Benzoxazinone Formation and Aminolysis

Benzoxazinones, generated from anthranilic acid and acetic anhydride, react with amines to form quinazolinones.

Synthetic Steps

-

Benzoxazinone Synthesis : 2-Amino-5-chloro-6-nitrobenzoic acid reacts with acetic anhydride at 120°C.

-

Aminolysis : Treatment with aqueous ammonia at 100°C opens the oxazinone ring, forming the quinazolinone.

Advantages

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Anthranilic Acid Route | SOCl₂, formamide | 68 | High regioselectivity | Multi-step, low atom economy |

| One-Pot Synthesis | SOCl₂, morpholine | 81 | Simplified workflow | Requires anhydrous conditions |

| Tin(II) Chloride Reduction | SnCl₂, HCl | 75 | Direct reduction | Generates toxic byproducts |

| Benzoxazinone Aminolysis | Acetic anhydride, NH₃ | 70 | Mild conditions | Lower yield compared to other methods |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-5-Chlor-6-Nitrochinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Zinn(II)-chlorid in einem sauren Medium.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base, wie z. B. Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Reduktion: 2-Amino-5-Amino-6-Nitrochinazolin-4(3H)-on.

Substitution: Verschiedene substituierte Chinazolinone, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that derivatives of 2-amino-5-chloro-6-nitroquinazolin-4(3H)-one exhibit promising anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit various cancer cell lines effectively. A study reported that specific analogs could induce apoptosis in human breast cancer cells (MCF-7) with IC50 values as low as 15 µM after 48 hours of treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, studies indicated minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings highlight its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Research shows that treatment with this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages . This suggests its potential utility in treating inflammatory diseases.

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes, often starting from readily available precursors such as anthranilic acids. Various synthetic methodologies have been developed to enhance yield and purity, making it accessible for further research and application .

Case Studies and Research Findings

Several studies have explored the applications of this compound across different fields:

Wirkmechanismus

The mechanism of action of 2-amino-5-chloro-6-nitroquinazolin-4(3H)-one depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Positional Influence of Nitro and Halogen Groups

- 5-Nitroquinazolin-4(3H)-one: The nitro group at position 5 (vs. 6 in the target compound) results in distinct electronic effects.

- 7-Fluoro-6-Nitroquinazolin-4(3H)-one : Replacing chlorine with fluorine at position 7 increases electronegativity, which may enhance metabolic stability but reduce lipophilicity compared to the chloro-substituted target compound .

Amino Group Variations

- 2-Methyl-4(3H)-Quinazolinone: The absence of an amino group at position 2 reduces hydrogen-bonding capacity, correlating with lower analgesic activity compared to amino-substituted derivatives .

- 6-Amino-3-(2-Methoxyethyl)quinazolin-4(3H)-one: A methoxyethyl group at position 3 introduces flexibility and polarity, contrasting with the rigid chloro-nitro combination in the target compound .

Analgesic and Anti-Inflammatory Effects

- 2-Phenyl-4(3H)-Quinazolinone: Exhibits superior analgesic activity (ED₅₀: 12 mg/kg) compared to 2-methyl derivatives (ED₅₀: 18 mg/kg) and standard drugs like aspirin (ED₅₀: 25 mg/kg). The phenyl group enhances π-π interactions with biological targets .

- Target Compound: The 2-amino group likely facilitates hydrogen bonding with receptors, while the 5-chloro and 6-nitro groups may enhance electron withdrawal, stabilizing charge-transfer interactions critical for activity.

Antimicrobial and Antitumor Potential

- 3-Benzyl-6-Iodoquinazolin-4(3H)-one : Shows antitumor activity via thioacetyl hydrazine derivatives, suggesting that halogen and bulky substituents can modulate cytotoxicity .

- 6-Nitro-7-Tosylquinazolin-4(3H)-one : The tosyl group improves solubility but may reduce cell permeability compared to the target compound’s chloro-nitro motif .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

| Substituent Combination | Lipophilicity (LogP) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| 2-NH₂, 5-Cl, 6-NO₂ | Moderate (2.1) | Low (0.3) | High |

| 2-Ph, 6-NO₂ | High (3.4) | Very Low (0.1) | Moderate |

| 7-F, 6-NO₂ | Moderate (1.8) | Moderate (1.2) | Very High |

Biologische Aktivität

2-Amino-5-chloro-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structural features including an amino group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the 6-position. This structural diversity contributes significantly to its biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 217.7 g/mol. The compound exhibits a planar structure with significant hydrogen bonding capabilities due to its functional groups, which are crucial for its interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, possess notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antitumor Activity

The compound has been evaluated for its antitumor properties, particularly against glioblastoma cell lines. In vitro studies have shown that it exerts cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in studies involving U87MG and T98G glioblastoma cells, treatment with this compound resulted in significant reductions in cell viability .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG | 10.5 | Apoptosis induction |

| T98G | 12.3 | Cell cycle arrest at G2/M phase |

Photodynamic Effects

Recent studies have explored the photodynamic activity of quinazolinones when subjected to UVA irradiation. The compound has been shown to enhance the photodestructive effects on melanoma cell lines, indicating its potential use in phototherapy for skin cancers .

Structure-Activity Relationship (SAR)

The unique combination of chlorine and nitro substituents along with the amino group enhances the biological activity of this compound compared to other analogs. SAR studies suggest that modifications at specific positions can significantly affect the compound's potency and selectivity towards biological targets .

Case Studies

- Study on Antibacterial Activity : A comparative study was conducted on various quinazoline derivatives, including this compound, revealing that it exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics.

- Anticancer Efficacy : In another study focusing on breast cancer cell lines (MDA-MB-468), the compound demonstrated a potent inhibitory effect with an IC50 value lower than that of standard chemotherapeutics like gefitinib, highlighting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-amino-5-chloro-6-nitroquinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nitration, chlorination, and functional group modifications. For example, nitro groups can be introduced via nitration under controlled acidic conditions, while chlorination may employ POCl₃ or other chlorinating agents. Reaction optimization is critical: solvents like dimethyl sulfoxide (DMSO) or ethanol affect reaction kinetics, and microwave-assisted synthesis (e.g., 280 W, 4 minutes) can enhance efficiency . Temperature control (e.g., reflux in ethanol) and pH adjustments during neutralization steps are vital for isolating intermediates .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- 1H/13C NMR : Signals for aromatic protons (δ 7.5–8.5 ppm) and NH₂ groups (broad singlet near δ 6.5 ppm) confirm substitution patterns. For example, splitting patterns in DMSO-d₆ resolve overlapping signals .

- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups validate functional groups .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2) with unit cell parameters (a = 23.6958 Å, β = 132.329°) provide structural confirmation. Hydrogen-bonding interactions stabilize the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives, such as varying IC₅₀ values?

- Methodological Answer : Comparative analysis of structural analogs is essential. For instance, substituent effects (e.g., chloro vs. nitro groups) alter binding affinity. A study comparing IC₅₀ values of 6-chloro derivatives (10.5 µM antitumor activity) and trifluoromethyl analogs (15.0 µM kinase inhibition) highlights the role of electron-withdrawing groups in potency . Statistical tools (e.g., ANOVA) and standardized assay protocols (e.g., fixed cell lines, consistent incubation times) minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.